Methyl 4-methoxypiperidine-2-carboxylate
Overview
Description
Molecular Structure Analysis
“Methyl 4-methoxypiperidine-2-carboxylate” has a molecular formula of C8H15NO3 and a molecular weight of 173.21 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
“Methyl 4-methoxypiperidine-2-carboxylate” has a molecular formula of C8H15NO3 and a molecular weight of 173.21 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Catalytic Synthesis : Methyl 4-methoxypiperidine-2-carboxylate has been explored in the context of catalytic synthesis. For instance, a study demonstrated its use in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, employing a FeCl2/Et3N binary catalytic system (Galenko et al., 2015).
Ring Expansion Studies : Research on methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a derivative of Methyl 4-methoxypiperidine-2-carboxylate, has contributed to understanding ring expansion processes, leading to the formation of various derivatives (Bullock et al., 1972).
Potential Neuroprotective Drug Development : Methyl 4-methoxypiperidine-2-carboxylate derivatives have been investigated as potential neuroprotective drugs. A study involved radiolabeling these compounds for biodistribution studies, indicating their accumulation in cortical brain areas, which is crucial for neuroprotection research (Yu et al., 2003).
Chemiluminescence Research : The compound has been used in the synthesis of chemiluminescence derivatives. These derivatives have applications in analytical chemistry, particularly for measuring substances like hydrogen peroxide (Nakazono et al., 2020).
Palladium-Catalyzed Aminocarbonylation : It is also involved in palladium-catalyzed aminocarbonylation reactions, indicating its utility in complex organic synthesis and pharmaceutical research (Takács et al., 2014).
Synthetic Methodology Development : There's ongoing research in developing efficient synthetic routes for derivatives of Methyl 4-methoxypiperidine-2-carboxylate, enhancing its accessibility for various scientific applications (Horikawa et al., 2001).
Future Directions
Piperidine derivatives, such as “Methyl 4-methoxypiperidine-2-carboxylate”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “Methyl 4-methoxypiperidine-2-carboxylate” likely involve further exploration of its synthesis and applications in drug discovery and pharmaceutical research .
properties
IUPAC Name |
methyl 4-methoxypiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h6-7,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPQLOKXPFXZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxypiperidine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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